N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide
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Description
N1-(3-fluorophenyl)-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C25H31FN4O2 and its molecular weight is 438.547. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- A study by Fang et al. (2016) focused on the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, demonstrating potential anticancer activities against various cancer cell lines. This suggests the relevance of quinoline derivatives in cancer research (Fang et al., 2016).
- Takai et al. (1986) developed piperidine derivatives with a quinazoline ring system, evaluating their antihypertensive activities. This highlights the potential of such compounds in the development of antihypertensive drugs (Takai et al., 1986).
Pharmacological Applications
- The study by Baba et al. (1998) identified fluoroquinoline derivatives as potent inhibitors of HIV-1 replication, indicating the therapeutic potential of fluoroquinoline derivatives in antiviral therapy (Baba et al., 1998).
- Gitto et al. (2006) explored N-substituted 1,2,3,4-tetrahydroisoquinolines for anticonvulsant activity, with specific derivatives showing high potency, suggesting their utility in epilepsy treatment (Gitto et al., 2006).
Mechanistic Insights and Molecular Interactions
- The work by Cuquerella et al. (2004, 2006) studied the photophysical properties of norfloxacin and its derivatives, providing insights into the mechanisms of action for fluoroquinolones and their interactions at the molecular level (Cuquerella et al., 2004), (Cuquerella et al., 2006).
Properties
IUPAC Name |
N'-(3-fluorophenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31FN4O2/c1-29-12-6-7-18-15-19(10-11-22(18)29)23(30-13-3-2-4-14-30)17-27-24(31)25(32)28-21-9-5-8-20(26)16-21/h5,8-11,15-16,23H,2-4,6-7,12-14,17H2,1H3,(H,27,31)(H,28,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYSYAKBOFMAAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)F)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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